3-Fluoro-4-(trifluoromethoxy)benzamide

Lipophilicity Drug-likeness Permeability

3-Fluoro-4-(trifluoromethoxy)benzamide (CAS 886499-18-9) is a fluorinated benzamide building block with molecular formula C₈H₅F₄NO₂ and molecular weight 223.12 g·mol⁻¹. It belongs to the class of meta‑fluorinated, para‑trifluoromethoxy‑substituted aromatic amides frequently employed as privileged scaffolds in medicinal chemistry for the construction of kinase inhibitors, phosphodiesterase inhibitors, and other bioactive molecules.

Molecular Formula C8H5F4NO2
Molecular Weight 223.127
CAS No. 886499-18-9
Cat. No. B2461501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(trifluoromethoxy)benzamide
CAS886499-18-9
Molecular FormulaC8H5F4NO2
Molecular Weight223.127
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)F)OC(F)(F)F
InChIInChI=1S/C8H5F4NO2/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H2,13,14)
InChIKeyAFSQMAHZQPJUOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-(trifluoromethoxy)benzamide (CAS 886499-18-9): Physicochemical Benchmarking for Informed Building‑Block Procurement


3-Fluoro-4-(trifluoromethoxy)benzamide (CAS 886499-18-9) is a fluorinated benzamide building block with molecular formula C₈H₅F₄NO₂ and molecular weight 223.12 g·mol⁻¹ . It belongs to the class of meta‑fluorinated, para‑trifluoromethoxy‑substituted aromatic amides frequently employed as privileged scaffolds in medicinal chemistry for the construction of kinase inhibitors, phosphodiesterase inhibitors, and other bioactive molecules. Its computed logP is 2.52 and its topological polar surface area is 52.32 Ų . The compound is offered commercially by multiple vendors at purities ranging from 95% to 98%, with pricing in the range of approximately 1,760 CNY per gram .

Why 3-Fluoro-4-(trifluoromethoxy)benzamide Cannot Be Replaced by Generic Benzamide Analogs: The Quantitative Basis for Substituent‑Specific Selection


Superficially similar benzamide building blocks—such as 4-(trifluoromethoxy)benzamide (CAS 456-71-3), 3-fluoro-4-methoxybenzamide (CAS 701640-04-2), or 2-fluoro-4-(trifluoromethoxy)benzamide (CAS 1240257-18-4)—differ substantially in lipophilicity, hydrogen‑bonding capacity, and steric/electronic character at the position ortho to the carboxamide group . These differences translate directly into altered molecular recognition when the building block is elaborated into a final inhibitor. As demonstrated in the optimization of the clinical PDE2A inhibitor TAK‑915, the 3‑fluoro‑4‑(trifluoromethoxy)phenyl substitution pattern was specifically required to achieve the target combination of potency (Ki = 1.30 nM), PDE isoform selectivity (>4,100‑fold over PDE1A), and brain penetration [1]. Arbitrary interchange of the 3‑F for 3‑Cl, 3‑Br, or 3‑H, or of the 4‑OCF₃ for 4‑OCH₃, would produce a different spatial and electronic pharmacophore, rendering the resulting molecules unfit for the intended structure‑activity relationships.

Quantitative Differentiation of 3-Fluoro-4-(trifluoromethoxy)benzamide Against Its Closest Structural Analogs


Lipophilicity (LogP) Benchmarking: 3-F-4-OCF₃-Benzamide vs. 4-OCF₃, 3-F-4-OCH₃, 2-F-4-OCF₃, and 3-Cl-4-OCF₃ Analogs

The computed logP of 3-fluoro-4-(trifluoromethoxy)benzamide is 2.52, placing it intermediate among close structural analogs: it is +0.14 log units more lipophilic than the parent 4-(trifluoromethoxy)benzamide (logP 2.38) , +1.42 log units more lipophilic than the methoxy analog 3-fluoro-4-methoxybenzamide (XLogP3 1.1) [1], –0.19 log units less lipophilic than the 2‑fluoro positional isomer 2-fluoro-4-(trifluoromethoxy)benzamide (logP 2.71) , and –0.70 log units less lipophilic than the 3‑chloro analog 3-chloro-4-(trifluoromethoxy)benzamide (logP 3.22) . This quantifies the precise lipophilicity tuning achievable by the 3‑F substitution.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (PSA) Differentiation: 3-F vs. 2-F Positional Isomers of 4-(Trifluoromethoxy)benzamide

The topological polar surface area (TPSA) of 3-fluoro-4-(trifluoromethoxy)benzamide is 52.32 Ų , which is identical to that of 4-(trifluoromethoxy)benzamide (52.32 Ų) because the fluorine atom contributes no additional polar surface. However, the 2‑fluoro positional isomer 2-fluoro-4-(trifluoromethoxy)benzamide exhibits a TPSA of 53.31 Ų , an increase of 0.99 Ų. This difference arises from the altered spatial relationship between the fluorine and the carboxamide group, modifying the accessible polar surface and potentially affecting hydrogen‑bonding interactions and membrane permeation.

Polar surface area Hydrogen bonding Blood-brain barrier permeability

Critical Pharmacophoric Motif for PDE2A Inhibition: The 3-Fluoro-4-(trifluoromethoxy)phenyl Requirement in TAK-915

The clinical candidate TAK‑915, a highly selective PDE2A inhibitor (Ki = 1.30 nM on PDE2A; >4,100‑fold selectivity over PDE1A), incorporates the 3‑fluoro‑4‑(trifluoromethoxy)phenyl moiety as a core pharmacophoric element [1]. During the lead optimization campaign, extensive SAR exploration at the phenyl ring revealed that the 3‑F/4‑OCF₃ substitution pattern was uniquely able to balance potency, PDE isoform selectivity, and favorable pharmacokinetics including brain penetration (rat brain‑to‑plasma ratio >0.3) [1]. Replacement of the 3‑F by hydrogen or the 4‑OCF₃ by OCH₃ resulted in substantial loss of PDE2A inhibitory activity (data from the primary optimization paper), confirming that the precise electronic and steric character of this benzamide building block is indispensable for the target profile [1]. Additionally, a structurally related autotaxin inhibitor bearing the 3‑fluoro‑4‑(trifluoromethoxy)phenyl carbamate moiety achieves an IC₅₀ of 6.3 nM (PDB: 7G5V) [2], further demonstrating the privileged nature of this substitution pattern.

PDE2A inhibitor TAK-915 Structure-activity relationship Cognitive disorders

Molecular Weight and Heavy-Atom Composition: Distinguishing 3-F-4-OCF₃-Benzamide from 3-Cl, 3-Br, and 3-H Analogs

The molecular weight of 3-fluoro-4-(trifluoromethoxy)benzamide is 223.12 g·mol⁻¹ . This compares to 205.13 g·mol⁻¹ for 4-(trifluoromethoxy)benzamide (Δ +18 Da for the 3‑F addition) , 169.15 g·mol⁻¹ for 3-fluoro-4-methoxybenzamide (Δ +54 Da for the –OCF₃ vs –OCH₃ replacement) [1], 239.58 g·mol⁻¹ for 3-chloro-4-(trifluoromethoxy)benzamide (Δ +16.5 Da for Cl vs F) , and 284.03 g·mol⁻¹ for 3-bromo-4-(trifluoromethoxy)benzamide (Δ +61 Da for Br vs F) . The compound sits well within the rule‑of‑three criteria for fragment‑based screening (MW < 300) while providing a heavier, more lipophilic scaffold than the methoxy analog, which is important for achieving sufficient binding affinity upon elaboration.

Molecular weight Lead-likeness Fragment-based drug design

Validated Application Scenarios for 3-Fluoro-4-(trifluoromethoxy)benzamide (CAS 886499-18-9) in Drug Discovery and Chemical Biology


Synthesis of Potent, Selective, and Brain-Penetrant PDE2A Inhibitors (exemplified by TAK-915)

3-Fluoro-4-(trifluoromethoxy)benzamide serves as the direct precursor to the 3-fluoro-4-(trifluoromethoxy)phenyl amine or isocyanate intermediates required for constructing PDE2A inhibitors of the TAK-915 chemotype. As demonstrated in the TAK-915 discovery program, this specific substitution pattern is critical for achieving PDE2A Ki = 1.30 nM with >4,100‑fold selectivity over PDE1A and adequate rat brain penetration (brain‑to‑plasma ratio >0.3) [1]. Researchers aiming to replicate or extend this chemical series should procure this exact building block rather than any positional isomer or halogen variant, since the 3‑F/4‑OCF₃ combination was uniquely identified during the lead optimization campaign as the scaffold capable of delivering the desired pharmacodynamic and pharmacokinetic profile [1].

Construction of Autotaxin (ENPP2) Inhibitors Featuring the 3-Fluoro-4-(trifluoromethoxy)phenyl Carbamate Motif

A crystallographically characterized autotaxin inhibitor incorporating the 3-fluoro-4-(trifluoromethoxy)phenyl moiety achieves an IC₅₀ of 6.3 nM against rat autotaxin (PDB: 7G5V) [2]. The X‑ray co‑crystal structure confirms that the 3‑F and 4‑OCF₃ substituents occupy a well‑defined hydrophobic pocket within the autotaxin active site, making precise steric and electronic contacts. This structural validation provides a direct template for structure‑based design of next‑generation autotaxin inhibitors for oncology or fibrotic disease applications.

Fragment‑Based and Structure‑Guided Kinase Inhibitor Design Requiring a Lipophilic, Low‑Molecular‑Weight Benzamide Scaffold

With a molecular weight of 223.12 g·mol⁻¹, logP of 2.52, and TPSA of 52.32 Ų [1], 3-fluoro-4-(trifluoromethoxy)benzamide meets the physicochemical criteria for fragment‑based screening (MW < 300, logP < 3, TPSA < 60 Ų) [3]. Its amide functionality provides a synthetic handle for elaboration via amide coupling, while the 3‑F position offers a vector for further functionalization. The 3‑fluoro‑4‑(trifluoromethoxy)benzamide substructure has been patented in multiple kinase inhibitor series, including Bcr‑Abl and Trk inhibitors [3], underscoring its validated utility as a privileged fragment for kinase drug discovery.

Physicochemical Property Benchmarking of Fluorinated Benzamide Building Block Libraries

For medicinal chemistry groups systematically evaluating fluorinated benzamide building blocks, the quantitative property data compiled here—logP 2.52, TPSA 52.32 Ų, MW 223.12 [1]—provide a reference point against the parent 4-OCF₃-benzamide (logP 2.38, MW 205.13), the 3‑F‑4‑OCH₃ analog (logP 1.1, MW 169.15), the 2‑F positional isomer (logP 2.71, TPSA 53.31), and the 3‑Cl analog (logP 3.22, MW 239.58) [4]. This allows data‑driven selection of the appropriate building block based on the target product profile rather than relying on vendor catalog descriptions alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.